3-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide
Description
The compound 3-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide features a benzamide core substituted with a 3-chloro group and a thioether-linked [1,3]thiazolo[2,3-b]quinazolinone moiety.
Properties
IUPAC Name |
3-chloro-N-[2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methylsulfanyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O2S2/c25-16-7-5-6-15(12-16)22(29)26-20-10-3-4-11-21(20)31-13-17-14-32-24-27-19-9-2-1-8-18(19)23(30)28(17)24/h1-12,17H,13-14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQKFDYYLOSGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4NC(=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Heterocyclic Systems
The target compound’s structural analogs share key motifs such as benzamide backbones, halogen substitutions, and fused heterocycles. Below is a comparative analysis:
Table 1: Structural Comparison of Key Analogs
Conflicting or Divergent Trends
- Nitro vs. Chloro Substituents : Nitro groups () are strongly electron-withdrawing, which may increase reactivity compared to chloro substituents () .
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